

(r)-3-(p-Methylphenyl)-beta-alanine CAS number 479064-87-4 information

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Compound of Interest

Compound Name: (r)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B3042050

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An In-Depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(p-Methylphenyl)-β-alanine, with the CAS number 479064-87-4, is a chiral non-proteinogenic β-amino acid. As a derivative of β-alanine, it holds significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a p-methylphenyl group introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of molecules containing this moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, intended to support research and development efforts. β-Phenylalanine derivatives are recognized as important structural motifs in natural products and are utilized as building blocks for bioactive peptides and small molecule pharmaceuticals.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

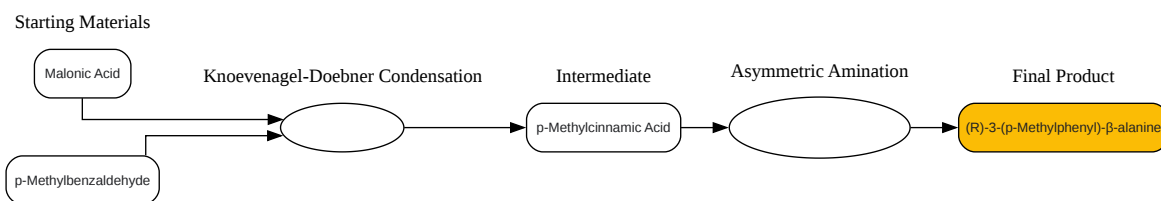
A thorough understanding of the physicochemical properties of (R)-3-(p-Methylphenyl)-β-alanine is fundamental for its application in synthesis and drug design.

Property	Value	Source
CAS Number	479064-87-4	[6]
Molecular Formula	C10H13NO2	[6]
Molecular Weight	179.22 g/mol	[6]
Synonyms	(R)-3-Amino-3-(p-tolyl)propanoic acid, (R)-β-(p-Methylphenyl)alanine	[6]
Appearance	White to off-white solid (typical for similar compounds)	N/A
Solubility	Expected to be soluble in aqueous acidic and basic solutions, and polar organic solvents.	N/A
Storage	Store in a cool, dry place, protected from light.	N/A

Enantioselective Synthesis

The stereospecific synthesis of (R)-3-(p-Methylphenyl)-β-alanine is crucial for its application in chiral drug development. Several enantioselective strategies for the synthesis of β-amino acids can be adapted for this specific compound.

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine.

Key Synthetic Approaches

Several methodologies have been developed for the enantioselective synthesis of β-amino acids and their derivatives, which can be applied to produce the (R)-enantiomer of 3-(p-Methylphenyl)-β-alanine.

- **Catalytic Enantioselective Conjugate Addition:** This is a prominent method for synthesizing chiral β-amino acid derivatives. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as p-methylcinnamic acid or its ester, in the presence of a chiral catalyst.[1]
- **Biocatalytic Methods:** The use of enzymes, particularly ω-transaminases, offers a green and highly selective route to chiral β-amino acids. These enzymes can catalyze the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from a prochiral β-keto acid. [7][8] For the synthesis of (R)-3-(p-Methylphenyl)-β-alanine, a suitable ω-transaminase could be employed to resolve a racemic mixture or to directly synthesize the desired enantiomer from the corresponding β-keto acid.
- **Organocatalysis:** Chiral organocatalysts, such as amidine-based catalysts or bifunctional double hydrogen bond donor-amine organocatalysts, have been successfully used in the enantioselective synthesis of β-amino acid derivatives.[9] These methods often involve reactions such as asymmetric cyclocondensation or kinetic resolution.

Illustrative Experimental Protocol (Adapted from General Methodologies)

The following is a generalized, illustrative protocol for the synthesis of (R)-3-(p-Methylphenyl)- β -alanine via a biocatalytic kinetic resolution approach.

- Synthesis of Racemic 3-(p-Methylphenyl)- β -alanine:
 - React p-methylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux. This is a variation of the Rodionow-Johnson reaction.
[\[4\]](#)
 - The resulting racemic 3-(p-Methylphenyl)- β -alanine is isolated and purified by standard techniques such as recrystallization.
- Enzymatic Kinetic Resolution:
 - The racemic 3-(p-Methylphenyl)- β -alanine is dissolved in an appropriate buffer solution.
 - An (S)-selective ω -transaminase is added to the solution along with a suitable amino acceptor (e.g., pyruvate).
 - The reaction is incubated at a controlled temperature and pH, allowing the enzyme to selectively convert the (S)-enantiomer to the corresponding β -keto acid.
 - The reaction is monitored by a suitable analytical technique, such as chiral HPLC, to determine the conversion.
 - Once the desired conversion (typically around 50%) is reached, the reaction is quenched.
 - The remaining (R)-3-(p-Methylphenyl)- β -alanine is separated from the reaction mixture and purified, yielding the product with high enantiomeric excess.
[\[7\]](#)

Analytical Characterization

Accurate and robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-3-(p-Methylphenyl)- β -alanine.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of (R)-3-(p-Methylphenyl)- β -alanine.

- **Direct Methods:** These methods utilize a chiral stationary phase (CSP) to separate the enantiomers without prior derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often effective for the separation of underivatized amino acids.[\[10\]](#)
- **Indirect Methods:** In this approach, the amino acid is derivatized with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[\[11\]](#)

Parameter	Direct Method (Illustrative)	Indirect Method (Illustrative)
Column	Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)	C18 Reversed-Phase
Mobile Phase	Isocratic or gradient elution with a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer containing a chiral selector if needed.	Gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
Detection	UV (e.g., 210-220 nm) or Mass Spectrometry (MS)	UV (e.g., 340 nm for FDAA derivatives) or Mass Spectrometry (MS)
Flow Rate	Typically 0.5 - 1.0 mL/min	Typically 1.0 mL/min

Spectroscopic Methods

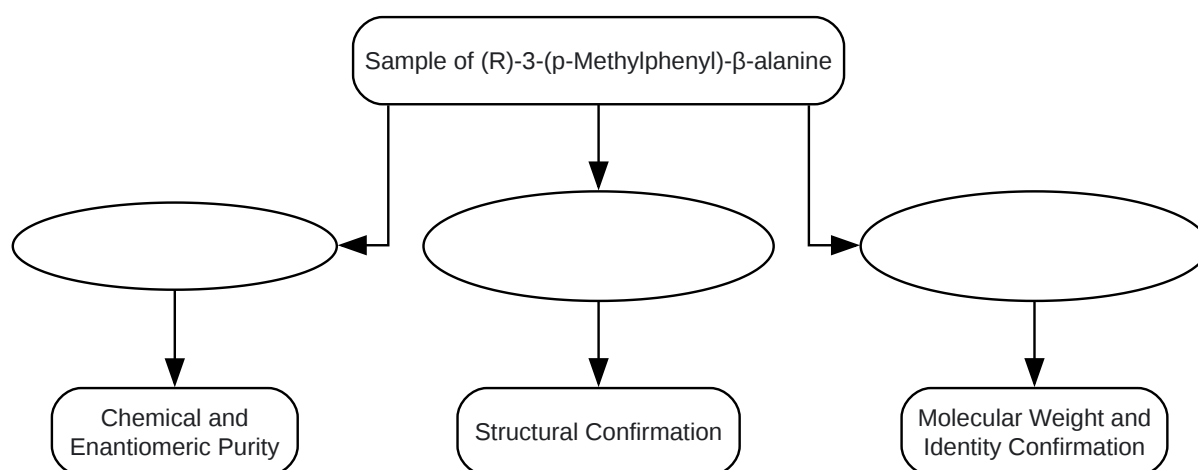
NMR spectroscopy is a powerful tool for structural elucidation. While specific spectral data for (R)-3-(p-Methylphenyl)- β -alanine is not readily available in public databases, the expected

proton (^1H) and carbon (^{13}C) NMR spectra can be predicted based on the structure and data from similar compounds like β -alanine.[12][13]

- ^1H NMR: The spectrum would be expected to show signals for the aromatic protons of the p-methylphenyl group, a signal for the methyl group protons, and signals for the protons on the β -alanine backbone (at the α and β positions and the amino group). The chemical shifts and coupling patterns would be characteristic of the structure.
- ^{13}C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the two carbons of the β -alanine backbone.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids. The mass spectrum would show the molecular ion peak $[\text{M}+\text{H}]^+$ and/or $[\text{M}-\text{H}]^-$, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to further investigate the structure through fragmentation analysis.[14]

Analytical Workflow



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Caption: A typical analytical workflow for the characterization of (R)-3-(p-Methylphenyl)- β -alanine.

Potential Applications in Drug Development

β -Amino acids and their derivatives are valuable building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[2][3][4][5]

- **Peptidomimetics:** (R)-3-(p-Methylphenyl)- β -alanine can be incorporated into peptides to create peptidomimetics with enhanced stability and potentially altered biological activity. The p-methylphenyl group can participate in hydrophobic or aromatic interactions with biological targets.
- **Small Molecule Synthesis:** This compound serves as a chiral building block for the synthesis of more complex small molecules with potential therapeutic applications. The specific stereochemistry and the substituted phenyl ring are key features for molecular recognition by biological targets.
- **Research in Protein Engineering:** As a non-standard amino acid, it can be used in biochemical research and synthetic biology to study protein folding and function. The introduction of the methyl group can influence the hydrophobicity and steric properties, affecting the overall structure and stability of proteins.[9]

Safety and Handling

Based on the available safety data for similar compounds, (R)-3-(p-Methylphenyl)- β -alanine should be handled with care in a laboratory setting. Standard safety precautions should be followed.[6]

- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, gloves, and eye/face protection.
- **Handling:** Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- **Storage:** Keep the container tightly closed and store in a well-ventilated place.

Conclusion

(R)-3-(p-Methylphenyl)- β -alanine is a valuable chiral building block with significant potential in drug discovery and development. A solid understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization. The methodologies outlined in this guide provide a foundation for researchers and scientists to work with this compound and explore its applications in the creation of novel therapeutics.

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